1-Dodecanamine, 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanamine, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H35NO3S. It is a salt formed from the reaction of 1-dodecanamine and 4-methylbenzenesulfonic acid. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecanamine, 4-methylbenzenesulfonate can be synthesized through a straightforward acid-base reaction. The primary amine group of 1-dodecanamine reacts with the sulfonic acid group of 4-methylbenzenesulfonic acid to form the salt. The reaction typically occurs in an aqueous or organic solvent under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of the reactants in a controlled environment. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Dodecanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted amines, while oxidation reactions can produce corresponding amine oxides .
Scientific Research Applications
1-Dodecanamine, 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-dodecanamine, 4-methylbenzenesulfonate is primarily related to its surfactant properties. The compound can interact with lipid bilayers and proteins, disrupting their structure and function. This interaction is facilitated by the hydrophobic dodecyl chain and the hydrophilic sulfonate group, allowing the compound to insert into lipid membranes and alter their properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecanamine, N-dodecyl-, 4-methylbenzenesulfonate
- Dodecyl 4-methylbenzenesulfonate
- Phenylmethanaminium 4-methylbenzenesulfonate
Uniqueness
1-Dodecanamine, 4-methylbenzenesulfonate is unique due to its specific combination of a long hydrophobic chain and a hydrophilic sulfonate group. This combination imparts distinct surfactant properties, making it particularly effective in disrupting lipid membranes and enhancing the solubility of hydrophobic compounds .
Properties
CAS No. |
66237-10-3 |
---|---|
Molecular Formula |
C19H35NO3S |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
dodecan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H27N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-13H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
KZFCYTLYBAMSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.